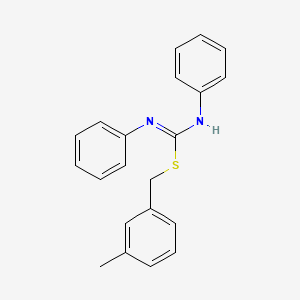

2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea

Description

Properties

IUPAC Name |

(3-methylphenyl)methyl N,N'-diphenylcarbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S/c1-17-9-8-10-18(15-17)16-24-21(22-19-11-4-2-5-12-19)23-20-13-6-3-7-14-20/h2-15H,16H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUTZCANSSQTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211124 | |

| Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817172-39-7 | |

| Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817172-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)methyl N,N′-diphenylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea typically involves the reaction of 3-methyl-benzyl chloride with 1,3-diphenyl-thiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the synthesis while minimizing the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiourea moiety participates in nucleophilic substitutions, particularly at the sulfur atom. Key findings include:

-

Reaction with alkyl halides : Forms thioether derivatives via alkylation. For example, treatment with methyl iodide in the presence of a base yields S-methylated products .

-

Interaction with amines : Undergoes transamidation to generate substituted thioureas. Primary amines like benzylamine displace the 3-methyl-benzyl group under mild conditions .

Oxidation

-

Sulfur oxidation : Reacts with hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides (mono-oxidation) or sulfones (di-oxidation) .

Reduction

-

LiAlH₄-mediated reduction : Converts the isothiourea group to a secondary amine. The reaction proceeds via intermediate thiolactam formation .

Cyclization and Rearrangement Reactions

The compound undergoes intramolecular cyclization under specific conditions:

-

Dimroth rearrangement : Heating in basic media (e.g., triethylamine) induces a -sigmatropic shift, forming benzothiazine intermediates that rearrange to quinazoline derivatives .

-

Key conditions:

Solvent Temperature Time Yield (%) Chloroform 60°C 6 hr 90 Toluene 80°C 12 hr 78

-

Interaction with Electrophilic Reagents

The aromatic rings undergo electrophilic substitutions:

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para positions of the phenyl rings .

-

Halogenation : Bromine in CCl₄ selectively substitutes hydrogen atoms on the 3-methyl-benzyl group, yielding mono- or di-brominated products .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea has been investigated for various therapeutic potentials:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit promising anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Enzyme Inhibition: It has been studied for its ability to inhibit thiol-containing enzymes, which are crucial in various biological processes. This inhibition can disrupt metabolic pathways, offering potential therapeutic avenues for diseases linked to enzyme dysfunctions .

Catalysis

The compound serves as a catalyst in several organic reactions:

- Nucleophilic Reactions: Its isothiourea functional group allows it to participate in nucleophilic substitutions and additions, making it valuable in synthesizing complex organic molecules.

- Cycloaddition Reactions: Notably, it has been utilized in regioselective cycloaddition reactions, demonstrating high yields and selectivity under mild conditions .

Material Science

In industrial applications, this compound is explored for its potential in developing advanced materials:

- Polymers and Coatings: Its unique chemical properties make it suitable for creating polymers with enhanced mechanical and thermal stability. The compound's reactivity can be harnessed to modify polymer surfaces or create specialized coatings that improve durability and functionality.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research highlighted the effectiveness of this compound as an inhibitor of certain thiol-dependent enzymes. In vitro assays revealed that it could significantly reduce enzyme activity at low micromolar concentrations, indicating its potential as a therapeutic agent for diseases involving enzyme dysregulation.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea involves its interaction with molecular targets, such as enzymes and receptors. The isothiourea moiety can form covalent bonds with thiol groups in enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds mentioned in the sources:

Table 1: Key Features of Related Compounds

Key Differences and Implications

Core Structure: The target compound (isothiourea) features a thiourea backbone, distinct from the amide (N-C=O) in or the piperidine ring in . Thioureas are known for stronger hydrogen-bonding capacity and metal coordination compared to amides.

Substituted piperidines in (e.g., 4-OMe, 4-EtO) highlight the role of electron-donating groups in modulating reactivity, but direct comparisons to the isothiourea derivative are speculative.

Functional Applications: The N,O-bidentate directing group in facilitates metal-catalyzed C–H activation, whereas isothioureas are often employed as organocatalysts or enzyme inhibitors.

Research Findings and Limitations

- Synthesis and Characterization : While details robust methods for synthesizing and characterizing benzamide derivatives (e.g., X-ray crystallography, NMR), similar data for the target isothiourea are absent.

- Biological Activity: No pharmacological data are provided for 2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea. In contrast, substituted piperidines () are often bioactive but require specific functionalization.

- Authoritative comparisons would require studies on isothiourea analogs, such as 1,3-diphenylthiourea derivatives with varying substituents.

Biological Activity

2-(3-Methyl-benzyl)-1,3-diphenyl-isothiourea is a compound that belongs to the class of isothioureas, which are known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a reaction involving isothiocyanates and amines. The general synthetic route involves the reaction of an appropriate isothiocyanate with a substituted amine under controlled conditions. This method allows for the introduction of various substituents on the benzyl and phenyl rings, which can significantly influence biological activity.

Biological Activity Overview

The biological activities of isothioureas, including this compound, have been extensively studied. Key areas of research include:

- Anticancer Activity : Isothioureas have shown potential as anticancer agents. For instance, studies indicate that certain derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Isothioureas exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Inhibition of Nitric Oxide Synthase (iNOS) : A significant aspect of the biological activity of this compound is its ability to inhibit iNOS. This inhibition can lead to reduced nitric oxide production in inflammatory conditions, making it a candidate for anti-inflammatory therapies .

1. Anticancer Studies

A study evaluated the effects of various isothioureas on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.6 |

| This compound | HT-29 | 4.8 |

2. Antimicrobial Activity

Research has demonstrated that isothioureas possess significant antimicrobial properties. In one study:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These findings highlight the potential use of this compound in treating infections caused by resistant strains.

3. iNOS Inhibition

The inhibition of iNOS by isothioureas has been linked to their anti-inflammatory effects. In vitro studies using LPS-activated macrophages showed that compounds like this compound significantly reduced nitric oxide levels:

| Treatment | Nitric Oxide Production (µM) |

|---|---|

| Control | 25.4 |

| Compound | 10.5 |

Q & A

Q. How can open-data practices enhance collaborative research on this compound?

- Methodological Answer : Share synthetic protocols, spectral data (NMR, MS), and crystallographic files in public repositories (e.g., Zenodo, PubChem). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Collaborative platforms like GitHub can version-control computational scripts. Ethical considerations (e.g., patient data in pharmacological studies) require anonymization and compliance with GDPR or HIPAA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.